molecular formula C9H11NO4S2 B1676373 Methasulfocarb CAS No. 66952-49-6

Methasulfocarb

Cat. No.: B1676373
CAS No.: 66952-49-6
M. Wt: 261.3 g/mol
InChI Key: IXJOSTZEBSTPAG-UHFFFAOYSA-N
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Description

Methasulfocarb is a monothiocarbamic ester that is phenyl methanesulfonate in which the hydrogen at position 4 is replaced by a (methylcarbamoyl)sulfanediyl group. It is primarily used as a fungicide for the treatment of a range of fungal diseases in rice . The compound has the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol .

Mechanism of Action

Target of Action

Methasulfocarb is a fungicide that is primarily used to control a range of fungal diseases in rice crops . The primary targets of this compound are various fungal species including Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia .

Mode of Action

It is known to have a growth retarding activity . This suggests that this compound may interfere with the growth and reproduction of the target fungi, thereby inhibiting their ability to cause disease.

Result of Action

The result of this compound’s action is the control of fungal diseases in rice crops . By inhibiting the growth and reproduction of the target fungi, this compound prevents these organisms from causing disease, thereby protecting the crops.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil application of this compound suggests that soil properties such as pH, organic matter content, and moisture levels could potentially impact its efficacy . .

Biochemical Analysis

Biochemical Properties

Methasulfocarb plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain fungal enzymes, thereby preventing the growth and proliferation of fungal pathogens. This compound interacts with enzymes such as Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp., disrupting their metabolic processes and leading to their eventual death . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In fungal cells, this compound disrupts cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of essential proteins and enzymes, leading to impaired cell function and eventual cell death . This compound also affects the cell membrane integrity, causing leakage of cellular contents and further contributing to cell death. In plant cells, this compound may interfere with normal cellular processes, leading to growth retardation and reduced crop yield.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of fungal enzymes, preventing their catalytic activity and disrupting essential metabolic pathways . This inhibition leads to the accumulation of toxic intermediates and the depletion of essential cellular components, ultimately resulting in cell death. This compound also affects gene expression by inhibiting the transcription of genes involved in fungal growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is moderately stable under laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound may result in the development of resistance in fungal populations, reducing its effectiveness as a fungicide. Additionally, prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity. Exceeding this threshold can lead to toxic effects and potential harm to non-target organisms.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism and breakdown . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The presence of this compound can alter the balance of metabolic pathways, resulting in the accumulation of toxic intermediates and depletion of essential metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its physicochemical properties . Once inside the cell, this compound can interact with transporters and binding proteins, affecting its localization and accumulation. This compound can also be distributed to different tissues, where it exerts its fungicidal activity and affects cellular function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules . This compound may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its efficacy as a fungicide. The localization of this compound within the cell can also influence its stability and degradation, affecting its overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methasulfocarb can be synthesized through the reaction of phenyl methanesulfonate with methyl isothiocyanate under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the monothiocarbamic ester .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Methasulfocarb undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methasulfocarb has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Methasulfocarb is unique among fungicides due to its specific chemical structure and mode of action. Similar compounds include:

This compound stands out due to its specific targeting of fungal cell wall synthesis, making it particularly effective against certain fungal pathogens .

Properties

IUPAC Name

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOSTZEBSTPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058155
Record name Methasulfocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66952-49-6
Record name Methasulfocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66952-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methasulfocarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methasulfocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHASULFOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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